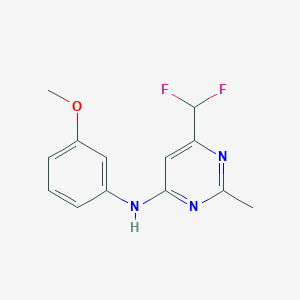
6-(difluoromethyl)-N-(3-methoxyphenyl)-2-methylpyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(difluoromethyl)-N-(3-methoxyphenyl)-2-methylpyrimidin-4-amine, commonly referred to as 6-DFMPA, is a synthetic compound that has recently been studied for its potential applications in scientific research. It is a member of the pyrimidine family of compounds and has been found to possess a variety of biochemical and physiological effects.
科学的研究の応用
6-DFMPA has been studied for its potential applications in scientific research, particularly in the field of drug discovery. It has been found to have a high affinity for certain receptors, such as the serotonin 5-HT2A receptor, and has been used in the development of drugs for the treatment of depression, anxiety, and other mood disorders. In addition, 6-DFMPA has been studied as an inhibitor of certain enzymes involved in the metabolism of drugs, making it useful for the development of drugs with improved efficacy and safety profiles.
作用機序
6-DFMPA has been found to interact with a variety of enzymes, receptors, and other proteins in the body. Its mechanism of action is thought to involve the inhibition of certain enzymes involved in the metabolism of drugs, as well as the binding of certain receptors, such as the serotonin 5-HT2A receptor. This binding is thought to modulate the activity of certain neurotransmitters, such as serotonin, resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects
6-DFMPA has been found to have a variety of biochemical and physiological effects. In particular, it has been found to modulate the activity of certain neurotransmitters, such as serotonin, resulting in the observed effects on mood and behavior. In addition, 6-DFMPA has been found to possess anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of a variety of diseases.
実験室実験の利点と制限
The use of 6-DFMPA in laboratory experiments has several advantages. Firstly, it is a relatively simple compound to synthesize, making it relatively inexpensive and readily available. Secondly, it is a relatively safe compound to use in laboratory experiments, as it has a low toxicity profile and is not known to cause any adverse effects. However, there are some limitations to its use in laboratory experiments. For example, it has a relatively short half-life, meaning that it may not be suitable for long-term experiments. In addition, its mechanism of action is still not fully understood, making it difficult to predict its effects in certain situations.
将来の方向性
There are a number of potential future directions for the study of 6-DFMPA. Firstly, further research is required to fully understand its mechanism of action and to identify its potential therapeutic applications. Secondly, it may be possible to use 6-DFMPA as a tool to study the effects of certain drugs on the brain, as it has been found to modulate the activity of certain neurotransmitters. Thirdly, 6-DFMPA may be useful in the development of drugs with improved efficacy and safety profiles, as it has been found to inhibit certain enzymes involved in the metabolism of drugs. Finally, further research is required to identify any potential adverse effects of 6-DFMPA and to determine its optimal dosage for therapeutic use.
合成法
6-DFMPA can be synthesized through a multi-step process involving the reaction of 6-fluorobenzaldehyde with ethyl acetoacetate, followed by the addition of methanol and sodium methoxide, and finally the reaction of the resulting product with 2-methylpyrimidine. The overall reaction scheme is shown in Figure 1.
Figure 1: Synthesis of 6-DFMPA
特性
IUPAC Name |
6-(difluoromethyl)-N-(3-methoxyphenyl)-2-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3O/c1-8-16-11(13(14)15)7-12(17-8)18-9-4-3-5-10(6-9)19-2/h3-7,13H,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRPTGULQIXFRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC(=CC=C2)OC)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(difluoromethyl)-N-(3-methoxyphenyl)-2-methylpyrimidin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-2-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6484039.png)
![4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(3-fluoro-4-methoxybenzoyl)piperidine](/img/structure/B6484052.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B6484066.png)
![2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,7-dimethoxy-1,3-benzothiazole](/img/structure/B6484070.png)
![4-methoxy-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine](/img/structure/B6484075.png)
![4-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)oxolan-3-ol](/img/structure/B6484084.png)
![1-methyl-2-[5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole](/img/structure/B6484086.png)
![5-[(oxan-4-yl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6484089.png)
![2-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine](/img/structure/B6484090.png)
![4-tert-butyl-2-cyclopropyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B6484095.png)
![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4'-methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6484121.png)
![2-(2,4-difluorophenyl)-1-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)ethan-1-one](/img/structure/B6484132.png)

![2-[(5-methylfuran-3-yl)methylidene]propanedinitrile](/img/structure/B6484148.png)